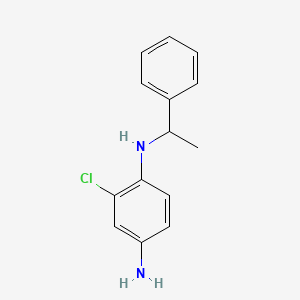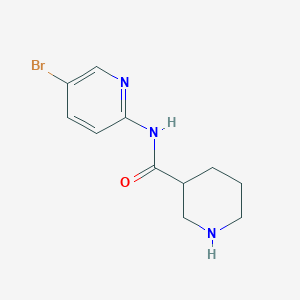
3-(2-methoxy-5-methylphenyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
3-(2-methoxy-5-methylphenyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MMMP, and it has been found to have a wide range of biochemical and physiological effects that make it a valuable tool for researchers investigating various aspects of cellular and molecular biology.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Synthesis
Pyrazole derivatives, including those structurally related to the specified compound, are pivotal in the synthesis of heterocyclic compounds. These serve as fundamental building blocks in organic chemistry for the development of a wide array of heterocyclic structures, which are crucial in pharmaceuticals, agrochemicals, and dyes. Research has highlighted the versatility of pyrazole compounds in synthesizing heterocycles, demonstrating their significance in creating complex molecular architectures with potential biological activities (Gomaa & Ali, 2020).
Biological Applications
The biological activities of pyrazole carboxylic acid derivatives are of considerable interest due to their therapeutic potential. These compounds exhibit a wide range of biological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. Such diversity underscores the importance of pyrazole-based compounds in medicinal chemistry, offering avenues for the development of new therapeutic agents (Cetin, 2020).
Pharmacological Properties
Investigations into the pharmacological properties of pyrazole derivatives reveal their potential as anticancer agents. The Knoevenagel condensation, a reaction involving pyrazole compounds, has been instrumental in generating bioactive molecules with significant anticancer activity. This highlights the role of pyrazole derivatives in drug discovery, particularly in designing molecules targeting cancer (Tokala, Bora, & Shankaraiah, 2022).
Eigenschaften
IUPAC Name |
3-(2-methoxy-5-methylphenyl)-1-(2-methylpropyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-10(2)8-18-9-13(16(19)20)15(17-18)12-7-11(3)5-6-14(12)21-4/h5-7,9-10H,8H2,1-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVYWDJCUUUZGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=NN(C=C2C(=O)O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxy-5-methylphenyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(prop-2-yn-1-yl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1417248.png)
![3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine](/img/structure/B1417253.png)
![5-[2-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine](/img/structure/B1417256.png)


![2-[1-(3-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B1417259.png)



![N-{[(3-nitrophenyl)amino]carbonyl}alanine](/img/structure/B1417265.png)
